MRS 2693 trisodium salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MRS 2693 trisodium salt involves the iodination of uridine derivatives followed by phosphorylation. The key steps include:
Iodination: Uridine is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position of the uridine ring.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Bulk Iodination: Large quantities of uridine are iodinated using industrial-scale reactors.
Phosphorylation: The iodinated product is then phosphorylated in large batches using automated systems to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
MRS 2693 trisodium salt primarily undergoes:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Phosphorylation/Dephosphorylation: The diphosphate group can be modified or removed under enzymatic or chemical conditions.
Common Reagents and Conditions
Oxidizing Agents: Used in the iodination step.
Phosphorylating Agents: Such as POCl3 or PCl3 for phosphorylation.
Nucleophiles: For substitution reactions.
Major Products
Substituted Uridine Derivatives: Resulting from substitution reactions.
Monophosphate or Triphosphate Esters: From phosphorylation or dephosphorylation reactions.
Scientific Research Applications
MRS 2693 trisodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other nucleotides and nucleotide analogs.
Biology: Studied for its role in cellular signaling, particularly in the activation of P2Y6 receptors.
Medicine: Investigated for its cytoprotective effects in models of ischemia/reperfusion injury and its potential therapeutic applications in inflammatory diseases
Industry: Utilized in the production of nucleotide-based pharmaceuticals and research reagents.
Mechanism of Action
MRS 2693 trisodium salt exerts its effects by selectively activating the P2Y6 receptor. This activation leads to:
Reduction of NF-kappaB Activation: Decreasing inflammation.
Activation of ERK1/2 Pathway: Promoting cell survival and cytoprotection
Comparison with Similar Compounds
Similar Compounds
5-Iodo-UDP: Another selective P2Y6 agonist with similar biological activities.
MRS 2578: A P2Y6 receptor antagonist used for comparative studies.
Uniqueness
MRS 2693 trisodium salt is unique due to its high selectivity for the P2Y6 receptor and its potent cytoprotective effects, making it a valuable tool in both research and potential therapeutic applications .
Properties
CAS No. |
911391-37-2 |
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Molecular Formula |
C9H10IN2Na3O12P2 |
Molecular Weight |
596 |
Synonyms |
sodium 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(((hydroxy(phosphonatooxy)phosphoryl)oxy)methyl)tetrahydrofuran-2-yl)-5-iodo-2-oxo-1,2-dihydropyrimidin-4-olate |
Origin of Product |
United States |
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